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Compound of Interest

Compound Name: N-(Diethylboryl)benzamide

Cat. No.: B126085

A Note on N-(Diethylboryl)benzamide: Extensive literature searches did not yield specific
examples of "N-(Diethylboryl)benzamide" being utilized as a reagent in cross-coupling
reactions. The available research primarily focuses on the use of boronic acids as catalysts for
amide bond formation or as coupling partners in Suzuki-Miyaura reactions with other functional
groups. However, a closely related and synthetically potent area of research involves the cross-
coupling of N-activated benzamides, particularly N,N-di-Boc-benzamides, which will be the
focus of these application notes.

Application Notes: Suzuki-Miyaura Cross-Coupling
of N-Activated Primary Benzamides

The Suzuki-Miyaura cross-coupling of N-activated primary benzamides represents a significant
advancement in organic synthesis, providing a novel pathway to construct biaryl ketones from
readily available primary amides.[1] This methodology circumvents the traditional unreactivity of
the amide bond by employing N,N-di-Boc (tert-butoxycarbonyl) activation, which destabilizes
the amide resonance and facilitates the oxidative addition of the palladium catalyst into the N-
C(O) bond.[1]

This user-friendly protocol is distinguished by its mild reaction conditions, often proceeding at
room temperature, and its utilization of air- and moisture-stable reagents and well-defined
[PA(NHC)(cin)CI] (NHC = N-heterocyclic carbene; cin = cinnamyl) precatalysts.[1] The reaction
exhibits broad substrate scope, tolerating a variety of electronically diverse primary
benzamides and arylboronic acids, leading to high yields of the corresponding biaryl ketones.
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[1] A notable achievement of this method is reaching a turnover number (TON) of over 1,000 in
amide acyl cross-coupling, highlighting its efficiency.[1]

Key Advantages:
o Mild Reaction Conditions: The coupling is typically performed at room temperature.[1]

e High Selectivity: The reaction demonstrates high selectivity for the activation of the N-C(O)
bond.[1]

o Broad Substrate Scope: A wide range of primary benzamides and arylboronic acids can be
effectively coupled.[1]

e High Yields: The desired biaryl ketone products are generally obtained in high yields.[1]

o User-Friendly: The use of stable and commercially available reagents and catalysts makes
this method practical for synthetic chemists.[1]

Quantitative Data Summary

The following tables summarize the optimization and substrate scope for the Suzuki-Miyaura
cross-coupling of N,N-di-Boc-activated primary benzamides.

Table 1: Optimization of Reaction Conditions
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Catalyst Base Additive Temperat .

Entry . . Solvent Yield (%)
(mol %) (equiv) (equiv) ure (°C)
[PA(IPr)

1 ] KF (3) - Toluene rt 95
(cin)CI] (3)
[Pd(IPr)

2 ) K3P0O4 (3) - Toluene rt 78
(cin)CI] (3)
[PA(IPr)

3 ] CsF (3) - Toluene rt 85
(cin)CI] (3)
[PA(IPr)

4 ] KF (3) H20 (5) Toluene rt >99
(cin)CI] (3)
[PA(IPr*)

5 ) KF (3) H20 (5) Toluene rt 92
(cim)CI] (3)

Data adapted from a representative study on the Suzuki-Miyaura cross-coupling of N,N-di-Boc
amides.[1]

Table 2: Substrate Scope of N-Activated Benzamides and Arylboronic Acids
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N-Activated

. Arylboronic Acid Product Yield (%)
Benzamide
N,N-di-Boc- ) )
_ Phenylboronic acid Benzophenone 98
benzamide
4-
N,N-di-Boc-4- ) )
) Phenylboronic acid Methoxybenzophenon 95
methoxybenzamide
e
N,N-di-Boc-4- 4-
(trifluoromethyl)benza ~ Phenylboronic acid (Trifluoromethyl)benzo 92
mide phenone
N,N-di-Boc- ) ) 4-
] 4-Tolylboronic acid 96
benzamide Methylbenzophenone
4- 4-
N,N-di-Boc- )
) Methoxyphenylboronic  Methoxybenzophenon 94
benzamide )
acid e
N,N-di-Boc- 4-Fluorophenylboronic  4- o1
benzamide acid Fluorobenzophenone

Yields are for isolated products. Data is illustrative of the broad scope reported in the literature.

[1]

Experimental Protocols

General Procedure for the Suzuki-Miyaura Cross-
Coupling of N,N-di-Boc-Activated Primary Benzamides

Materials:

e N,N-di-Boc-activated primary benzamide (1.0 equiv)

 Arylboronic acid (1.5 equiv)

o [Pd(IPr)(cin)CI] (3 mol %)
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e Potassium fluoride (KF) (3.0 equiv)
o Toluene

o Water

Procedure:

e To an oven-dried vial equipped with a magnetic stir bar is added the N,N-di-Boc-activated
primary benzamide (1.0 equiv), arylboronic acid (1.5 equiv), [Pd(IPr)(cin)CI] (3 mol %), and
KF (3.0 equiv).

e The vial is sealed with a septum and purged with argon or nitrogen for 10-15 minutes.
» Toluene is added via syringe, followed by the addition of water (5.0 equiv).
e The reaction mixture is stirred vigorously at room temperature for 15 hours.

e Upon completion (monitored by TLC or LC-MS), the reaction mixture is diluted with ethyl
acetate and filtered through a pad of celite.

o The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and
concentrated under reduced pressure.

e The crude product is purified by flash column chromatography on silica gel to afford the
desired biaryl ketone.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling of
N-Activated Amides

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b126085?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE iy & i

Regeneration of
Pd(0) catalyst

P(O)L_n =

iminati Biaryl Ketone

Acyl-Pd(ll)-L_n
Complex

Aryl-Acyl-Pd(Il)-L_n
Complex

Oxidative
Addition

N-Activated
Benzamide

Base _ Activation_p, | [Ar-B(OH)s]~
Ar-B(OH)2 ——— (9. KF)

Click to download full resolution via product page

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling of N-activated benzamides.

Experimental Workflow
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Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling of N-activated amides.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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